Innate Defense-Regulator (IDR) peptides exhibit a dual capacity to selectively enhance chemokine production while suppressing excessive pro-inflammatory responses. IDR-1002 significantly dampens PMA-induced ear edema, proinflammatory cytokine production, reactive oxygen species release, and neutrophil recruitment in murine models. Transcriptomic analysis reveals that this peptide suppresses expression of transmembrane G protein-coupled receptors (e.g., chemokine receptors, prostaglandin receptors) in sterile inflammation [1]. Similarly, IDR-1018 induces monocyte chemoattractant protein-1 (MCP-1/CCL2) secretion in human peripheral blood mononuclear cells, facilitating immune cell recruitment without provoking harmful inflammation [6]. The synthetic peptide DP7 demonstrates synergistic chemokine induction when complexed with CpG oligonucleotides, enhancing MCP-1 production by 2.04-fold compared to additive effects of individual components. This complex also significantly upregulates IFN-γ, TNF-α, and IL-1β production in murine models [2].
Table 1: Immunomodulatory Effects of Select IDR Peptides
IDR Peptide | Key Immunomodulatory Effects | Experimental Model |
---|---|---|
IDR-1002 | Suppresses PMA-induced edema, neutrophil recruitment, and pro-inflammatory cytokine production | CD1 mouse ear inflammation model |
IDR-1018 | Induces MCP-1 secretion; promotes wound healing in infected wounds | Porcine wound model; human PBMCs |
DP7 | Synergizes with CpG (1:2 ratio) to enhance MCP-1 (2.04-fold) and pro-inflammatory cytokines | Murine vaccination model |
IDR peptides modulate inflammatory outcomes through strategic interference with TLR signaling cascades. IDR-1002 suppresses in vitro inflammatory responses in RAW 264.7 murine macrophages challenged with TLR4 agonist LPS and TLR2 agonists (lipoteichoic acid, zymosan) [1]. This suppression occurs downstream of TLR engagement, as IDRs do not directly block pathogen recognition but instead reprogram subsequent signaling events. Transcriptomic studies demonstrate that IDR-1002 represses interferon regulatory factor 8 (IRF8)-regulated networks that control central inflammatory pathways initiated by TLR activation [1]. G protein-coupled receptor 35 (GPR35), which is modulated by IDRs, physically associates with TLR4 and influences its subcellular localization and signaling efficiency in intestinal epithelial cells during bacterial toxin challenge [10]. This cross-talk between IDR-modulated receptors and TLRs represents a sophisticated layer of innate immune regulation.
IDRs significantly alter GPCR expression profiles during sterile inflammatory responses. Transcriptomic analysis of IDR-1002-treated mouse ears revealed suppression of class A/1 rhodopsin-like GPCRs, including receptors for chemokines, prostaglandins, histamine, platelet-activating factor, and anaphylatoxin [1]. This broad modulation of GPCR expression correlates with reduced neutrophil infiltration and edema formation. GPR35, an orphan GPCR highly expressed in the gastrointestinal tract and immune cells, is activated by endogenous metabolites like kynurenic acid and regulates inflammatory responses through Gαi/o and Gα12/13 proteins [4]. IDR-mediated regulation of such GPCRs represents a mechanism for fine-tuning inflammatory responses without complete immunosuppression.
IDR peptides induce profound transcriptomic reprogramming that targets interferon-related inflammatory networks. IDR-1002 treatment significantly dampens the IFN-γ response and represses IRF8-regulated networks in murine sterile inflammation models [1]. IRF8 is a master transcriptional regulator of myeloid cell differentiation and inflammatory responses, controlling expression of cytokines (IL-12, IL-23) and surface receptors critical for antigen presentation. By suppressing IRF8 activity, IDR-1002 disrupts the positive feedback loop that amplifies Th1-type inflammatory responses. This mechanism is particularly relevant in chronic inflammation where sustained IFN-γ signaling contributes to tissue damage.
IDRs exert targeted effects on MAPK and NF-κB signaling cascades in myeloid cells. Through GPR35 activation, IDRs influence extracellular signal-regulated kinase (ERK) pathways via PLCβ/Ca²⁺/Src signaling cascades [7]. This modulation occurs through Gαq-mediated inhibition of PI3K catalytic subunits, subsequently suppressing Akt activation [7]. In macrophage models, GPR35 activation by kynurenic acid suppresses NLRP3 inflammasome activation by reducing mitochondrial damage and reactive oxygen species production [4]. Additionally, GPR35 activation recruits β-arrestin-2, which interacts with IκBα to suppress NF-κB activation, thereby reducing production of pro-inflammatory mediators like IL-8 in epithelial cells exposed to bacterial toxins [10]. This multi-level regulation of inflammatory signaling hubs enables IDRs to achieve precise control over inflammation intensity and duration.
GPR35 has emerged as a key surface receptor mediating IDR effects. Functional studies using shRNA knockdown and CRISPR-Cas9-mediated knockout demonstrate that GPR35 is required for cellular responses to bacterial toxins. Colonic epithelial cells with GPR35 knockdown show reduced E-cadherin cleavage, β-arrestin recruitment, and IL-8 secretion following exposure to Bacteroides fragilis toxin (BFT) [10]. GPR35-deficient mice exhibit significantly reduced mortality and disease severity during enterotoxigenic Bacteroides fragilis (ETBF)-induced colitis compared to wild-type counterparts [10]. The DP7 peptide specifically activates GPR35 in dendritic cells, enhancing antigen uptake and surface marker expression when used as a vaccine adjuvant [2].
Table 2: GPR35 Signaling Pathways Modulated by IDR Peptides
Signaling Pathway | Downstream Effects | Biological Consequences |
---|---|---|
Gαi/o coupling | Inhibits adenylate cyclase → reduced cAMP → dampened MAPK/ERK | Anti-inflammatory signaling |
Gα12/13 activation | Rho-mediated cytoskeleton reorganization | Immune cell chemotaxis to inflammation sites |
β-arrestin recruitment | Interacts with IκBα → suppresses NF-κB activation | Reduced pro-inflammatory cytokine production |
Na/K-ATPase interaction | Enhances pump function → regulates Ca²⁺ homeostasis → modulates PKC/ERK/NF-κB | Context-dependent inflammation regulation |
IDR peptides exhibit functional synergy with PRRs to enhance immune responses. The DP7-CpG complex (1:2 wt/wt) enhances antigen uptake by dendritic cells and upregulates surface marker expression (MHC II, CD40, CD80/86) through coordinated activation of multiple receptor systems [2]. This synergy enhances chemokine/cytokine expression and promotes robust antigen-specific humoral and cellular immunity when combined with vaccine antigens [2]. The physical interaction between GPR35 and TLR4 represents a molecular mechanism for this synergy, as their co-localization on intestinal epithelial cell membranes creates signaling hubs that amplify responses to bacterial products like BFT [10]. Such receptor cooperativity enables IDRs to modulate PRR signaling without direct ligand binding, instead acting through parallel receptors to calibrate innate immune responses.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1